Product packaging for Destruxin B1(Cat. No.:CAS No. 79386-01-9)

Destruxin B1

Cat. No.: B14429325
CAS No.: 79386-01-9
M. Wt: 607.8 g/mol
InChI Key: ZUCXDCRAVWYPSD-YAZLVPKGSA-N
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Description

Significance of Destruxins as Fungal Secondary Metabolites in Natural Products Research

Fungi are a rich source of secondary metabolites, which are compounds not essential for their primary growth but that often play crucial roles in their interactions with the environment. mdpi.com Destruxins, a family of these secondary metabolites, are of particular interest to researchers. researchgate.net First isolated from the entomopathogenic fungus Oospora destructor (now recognized as Metarhizium anisopliae), destruxins have since been identified in various other fungal species, including those from the genera Alternaria and Beauveria. researchgate.netcaymanchem.comresearchgate.net

The significance of destruxins in natural products research stems from their wide range of biological activities. researchgate.net They are well-documented for their insecticidal properties, making them a subject of investigation for potential applications in pest control. medchemexpress.comnih.govfao.org Furthermore, research has unveiled other potential pharmacological effects, including phytotoxic and anticancer activities. caymanchem.commedchemexpress.comresearchgate.net The exploration of these diverse bioactivities continues to drive research into the destruxin family.

Overview of Destruxin B1 as a Prominent Member of the Destruxin Family

The destruxin family comprises over 35 structurally related compounds. vita-europe.com These derivatives differ in aspects such as the specific hydroxy acid present or variations in the amino acid residues. nih.gov Among these, this compound is one of the most well-known and frequently studied members. researchgate.net

This compound is a cyclic hexadepsipeptide, meaning its core structure is a ring composed of six residues: five amino acids and one α-hydroxy acid. researchgate.netvita-europe.com Its molecular formula is C₃₀H₅₁N₅O₇. ontosight.ai The specific amino acid residues and their sequence, along with the nature of the hydroxy acid, define its unique chemical identity and are crucial for its biological functions. The consistent presence and relative abundance of this compound in fungal extracts have made it a focal point for research aimed at understanding the structure-activity relationships within the broader destruxin family. researchgate.net

Detailed Research Findings

Research into this compound has illuminated various aspects of its chemical and biological nature. Studies have detailed its isolation from fungal cultures, such as those of Metarhizium anisopliae and Alternaria brassicae. medchemexpress.comusask.ca The biosynthesis of this compound within the fungus Metarhizium robertsii is understood to be governed by a specific gene cluster. vulcanchem.com

Investigations into its biological activity have shown that this compound can induce apoptosis (programmed cell death) in certain human cancer cell lines in laboratory settings. medchemexpress.comnih.gov Its insecticidal action has been linked to the disruption of cellular processes in insects. core.ac.uk In the context of plant pathology, this compound produced by Alternaria brassicae has been identified as a phytotoxin, contributing to the symptoms of black spot disease in cruciferous plants. usask.ca However, some resistant plants have demonstrated the ability to detoxify this compound through metabolic processes like hydroxylation and glycosylation. usask.capnas.orgpnas.org

Table 1: Key Properties of this compound

Property Value Source
Chemical Class Cyclodepsipeptide ontosight.ai
Molecular Formula C₃₀H₅₁N₅O₇ ontosight.ai
Molecular Weight 593.8 g/mol vulcanchem.com
Primary Fungal Sources Metarhizium spp., Alternaria spp. researchgate.netusask.ca
Key Biological Activities Insecticidal, Phytotoxic, Anticancer (in vitro) caymanchem.commedchemexpress.comresearchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Destruxin A
Destruxin E
Homodestruxin B
Hydroxydestruxin B

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H53N5O7 B14429325 Destruxin B1 CAS No. 79386-01-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79386-01-9

Molecular Formula

C31H53N5O7

Molecular Weight

607.8 g/mol

IUPAC Name

(3R,10S,13S,16S,19S)-3-butan-2-yl-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C31H53N5O7/c1-10-19(5)24-29(40)35(9)25(18(3)4)30(41)34(8)21(7)27(38)32-16-15-23(37)43-26(20(6)11-2)31(42)36-17-13-12-14-22(36)28(39)33-24/h18-22,24-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20?,21-,22-,24-,25-,26+/m0/s1

InChI Key

ZUCXDCRAVWYPSD-YAZLVPKGSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N1)C(C)CC)C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)C(C)CC)C)C)C(C)C)C

Origin of Product

United States

Biological Origin and Ecological Context of Destruxin B1 Production

Fungal Producers of Destruxin B1 and Related Destruxins

The ability to synthesize destruxins, including this compound, is not confined to a single fungal genus but is found across several ecologically distinct groups. This distribution suggests a complex evolutionary history of the biosynthetic gene cluster responsible for their production.

Entomopathogenic Fungi: Metarhizium Species

The genus Metarhizium is renowned for its entomopathogenic members, which are widely studied for their potential as biocontrol agents. Several species within this genus are prolific producers of a range of destruxins, with the specific profile of these metabolites often varying between species and even strains. researchgate.net The production of destruxins is a key virulence factor for many Metarhizium species. pnas.orgpnas.org

Metarhizium anisopliae is one of the most well-known producers of destruxins and is capable of synthesizing most of the known destruxins, including this compound. pnas.orgnih.gov Research has also identified Metarhizium robertsii as a significant producer of these compounds. pnas.org In fact, the gene cluster responsible for destruxin biosynthesis was first identified in M. robertsii. pnas.org Other species such as Metarhizium brunneum and the locust-specific pathogen Metarhizium acridum also have strains that produce destruxins, although the types and quantities can differ. researchgate.netasm.org For instance, while generalist species like M. robertsii and M. brunneum tend to produce a wider array and larger quantities of destruxins, specialist pathogens like M. acridum may produce fewer types. asm.org The presence or absence of the destruxin biosynthesis gene, particularly dtxS1, is a key determinant of a Metarhizium species' ability to produce these toxins. pnas.orgpnas.org

Table 1: Destruxin Production in Selected Metarhizium Species
Fungal SpeciesNotable Destruxins ProducedReference
Metarhizium anisopliaeDestruxins A, B, B1, C, D, E and others researchgate.netpnas.orgnih.gov
Metarhizium robertsiiDestruxins A, B, E and others pnas.orgplos.org
Metarhizium brunneumDestruxins A, B, C, D, E and others researchgate.net
Metarhizium flavovirideLower amounts and types of destruxins compared to generalists asm.org
Metarhizium acridumSome strains are non-producers, while others produce a limited profile pnas.orgasm.org

Plant Pathogenic Fungi: Alternaria brassicae, Ophiosphaerella herpotricha

This compound and its derivatives are not exclusive to insect pathogens. The plant pathogenic fungus Alternaria brassicae, the causal agent of black spot disease in canola and other Brassica crops, is a notable producer of Destruxin B. researchgate.netmdpi.comnih.gov In this context, Destruxin B acts as a phytotoxin, contributing to the symptoms of the disease. researchgate.netnih.gov The production of Destruxin B by A. brassicae has been confirmed both in laboratory cultures and in infected plant tissues. nih.gov

Another plant pathogen, Ophiosphaerella herpotricha, which causes spring dead spot of bermudagrass, has also been identified as a producer of Destruxin B. cabidigitallibrary.orgmdpi.com In this fungus, Destruxin B has been shown to induce necrotic and chlorotic reactions in host plants, suggesting its role as a virulence factor. cabidigitallibrary.org

Other Fungal Genera: Aschersonia, Lecanicillium, Beauveria, Pseudoceratina

The production of destruxins extends to other fungal genera as well. The entomopathogenic fungus Aschersonia sp. has been found to produce new destruxins. pnas.org Similarly, some destruxins have been identified in Lecanicillium longisporum. pnas.orgunisi.it There is also evidence suggesting that Beauveria felina can produce certain destruxins. pnas.org

Interestingly, destruxins have also been isolated from fungi in marine environments. A fungus associated with the marine sponge Pseudoceratina purpurea was found to produce several known destruxins, including Destruxin B2 and desmethyl B. mdpi.comresearchgate.netnih.gov

Ecological Role and Pathogenicity Determinants

The production of this compound and related compounds is a key component of the chemical arsenal (B13267) that these fungi use to interact with their environment and hosts. Their role as determinants of pathogenicity is well-documented in both insect and plant pathosystems.

Contribution to Fungal Virulence in Insect Hosts

In the context of entomopathogenic fungi like Metarhizium species, destruxins are recognized as important virulence factors. pnas.orgasm.org They contribute to the pathogenicity of the fungus in several ways. One of the primary roles of destruxins during insect infection is the suppression of the host's immune system. pnas.orgpnas.org By inhibiting both cellular and humoral immune responses, destruxins help the fungus to overcome the insect's defenses and proliferate within the host's body. pnas.orgpnas.org

The injection of purified destruxins into insects can cause a range of effects, including paralysis and mortality, highlighting their direct toxicity. beilstein-journals.org The production of destruxins has been correlated with the host range of Metarhizium species; generalist species that can infect a wide variety of insects tend to be more prolific producers of destruxins compared to specialist species with a narrow host range. pnas.orgpnas.org This suggests that the acquisition and retention of the destruxin biosynthesis gene cluster has been a significant factor in the evolution of host specificity in these fungi. pnas.org

Involvement in Plant-Fungus Interactions and Phytopathogenicity

In plant pathogenic fungi such as Alternaria brassicae, Destruxin B plays a crucial role as a phytotoxin. researchgate.netnih.gov It is considered by some researchers to be a host-selective toxin, as Brassica species, the primary hosts of A. brassicae, are particularly sensitive to its effects. researchgate.netcabidigitallibrary.org The toxin induces chlorotic and necrotic symptoms on the leaves of susceptible plants, which are characteristic of the black spot disease. researchgate.netresearchgate.net

It is believed that Destruxin B contributes to the aggressiveness of A. brassicae by conditioning the host tissue, thereby making it more susceptible to fungal invasion and colonization. researchgate.net The ability of a plant to detoxify Destruxin B is a key factor in its resistance to the fungus. nih.gov For instance, the resistant species Sinapis alba can metabolize Destruxin B into less toxic compounds more rapidly than susceptible Brassica species. nih.gov This detoxification process in the resistant plant can also trigger the production of phytoalexins, which are antimicrobial compounds that further help to inhibit the growth of the fungus. nih.gov

Table 2: Ecological Role of this compound and Related Compounds
Ecological ContextRole of DestruxinsMechanism/EffectFungal ExampleReference
Insect PathogenicityVirulence FactorImmunosuppression, direct toxicity (paralysis)Metarhizium spp. pnas.orgpnas.orgbeilstein-journals.org
Plant PathogenicityPhytotoxinInduces chlorosis and necrosis, conditions host tissue for invasionAlternaria brassicae researchgate.netnih.govresearchgate.net

Correlation between Destruxin Production and Fungal Host Specificity

A significant body of research indicates a strong correlation between the production of destruxins and the host specificity of entomopathogenic fungi, particularly within the genus Metarhizium. pnas.orgcabidigitallibrary.org The general pattern observed is that fungal species with a broad host range (generalists) are often prolific producers of a variety of destruxins, whereas species with a narrow, more specialized host range (specialists) typically produce very low quantities of these compounds, if any at all. pnas.orgcabidigitallibrary.orgfrontiersin.orgasm.orgnih.gov

This relationship is rooted in the genetic makeup of the fungi. The ability to synthesize destruxins is dependent on the presence of a specific destruxin biosynthesis gene cluster. pnas.orgnih.gov Generalist species like Metarhizium robertsii and Metarhizium anisopliae, which can infect hundreds of different insect species, possess this gene cluster. pnas.org Conversely, specialist fungi, such as Metarhizium acridum which primarily infects locusts and grasshoppers, and Metarhizium album which is specific to insects in the Hemiptera order, lack the complete gene cluster required for destruxin production. pnas.orgcabidigitallibrary.orgfrontiersin.org This suggests that the acquisition or loss of these genes has been a pivotal event in the evolution of fungal host specificity. pnas.orgnih.gov

The production of non-selective insecticidal compounds like destruxins appears to be a key strategy for generalist fungi. frontiersin.org These toxins can suppress both cellular and humoral immune responses, aiding the fungus in colonizing a wide variety of insect hosts. pnas.orgnih.gov In contrast, specialist fungi seem to rely on different, more targeted pathogenic mechanisms. Research has shown that even among generalists, the profile and quantity of destruxins can vary. For instance, M. anisopliae var. anisopliae is known to produce significant quantities of destruxins A, B, and E. cabidigitallibrary.org Metarhizium robertsii has been identified as a particularly prominent producer, capable of synthesizing a wide array of destruxin analogs. asm.orgnih.gov

Interestingly, some specialist species like Metarhizium majus, which is specific to scarab beetles, possess a mutated version of the destruxin biosynthesis gene, rendering them unable to produce the toxins. pnas.orgfrontiersin.org The clear link between the genetic capacity to produce destruxins and the breadth of a fungus's host range underscores the ecological importance of these metabolites. frontiersin.orgpnas.org

The following table summarizes the relationship between different Metarhizium species, their host range, and their capacity for destruxin production.

Fungal SpeciesCommon Host(s)Host RangeDestruxin ProductionSource(s)
Metarhizium robertsiiWide variety of insectsGeneralistHigh Producer pnas.orgasm.orgnih.gov
Metarhizium anisopliaeWide variety of insectsGeneralistProducer pnas.orgcabidigitallibrary.org
Metarhizium brunneumWide variety of insectsGeneralistProducer asm.orgnih.gov
Metarhizium acridumLocusts, GrasshoppersSpecialistNon-producer pnas.orgfrontiersin.orgasm.orgnih.gov
Metarhizium albumHemipteran insectsSpecialistVery low to non-producer pnas.orgcabidigitallibrary.orgfrontiersin.org
Metarhizium majusColeopteran insects (scarabs)SpecialistNon-producer (mutated gene) pnas.orgfrontiersin.org
Metarhizium flavoviride---SpecialistLow Producer asm.orgnih.gov

Studies have also identified specific destruxin compounds in plant-pathogenic fungi. Destruxin B, for example, has been isolated from Alternaria brassicae, where it exhibits host-selective phytotoxicity, suggesting a parallel role in plant-fungus interactions. pnas.orgcabidigitallibrary.org

The profile of destruxins produced can be complex, with different species and strains synthesizing various analogs.

Compound NameProducing Organism(s) MentionedSource(s)
Destruxin AMetarhizium anisopliae cabidigitallibrary.org
Destruxin BMetarhizium anisopliae, Alternaria brassicae, Ophiosphaerella herpotricha pnas.orgcabidigitallibrary.org
Destruxin EMetarhizium anisopliae cabidigitallibrary.org

Biosynthesis and Genetic Regulation of Destruxin B1

Enzymatic Pathways of Destruxin Biosynthesis

The production of Destruxin B1 and its analogs is a multi-step enzymatic process involving a core synthetase and several accessory enzymes that provide precursor molecules and perform modifications.

The central enzyme in destruxin biosynthesis is DtxS1, a large, modular Nonribosomal Peptide Synthetase (NRPS). pnas.orgnih.gov This enzyme functions as an assembly line, sequentially selecting, activating, and linking the specific amino and hydroxy acids that constitute the destruxin backbone. pnas.org DtxS1 is composed of six distinct modules, each responsible for the incorporation of one of the six building blocks. pnas.orgnih.gov

Each module contains essential domains, including the adenylation (A) domain, which recognizes and activates a specific substrate (an amino acid or hydroxy acid) via ATP, and a thiolation (T) domain that covalently binds the activated monomer. nih.gov Condensation (C) domains then catalyze the formation of peptide bonds between the monomers held by adjacent T domains. nih.gov

A key feature of DtxS1 is the flexibility of some of its A-domains. pnas.orgnih.gov For instance, the A3 domain can select either isoleucine or valine, leading to the synthesis of Destruxin B or Destruxin B2, respectively. pnas.org Similarly, the A2 domain may be capable of selecting either proline or pipecolic acid to synthesize Destruxin B or B1, though this compound was not detected in some key studies. pnas.org The final step, the cyclization of the linear peptide into the stable ring structure of Destruxin B, is catalyzed by the terminal C-domain (C6) of DtxS1, as it lacks a typical thioesterase (TE) domain often found in other NRPS systems. pnas.orgpnas.orgmdpi.com Deletion of the dtxS1 gene completely abolishes the production of all destruxins. pnas.org

Once Destruxin B is synthesized by DtxS1, it can be modified into other destruxin analogs by the enzyme DtxS2. pnas.orgnih.gov DtxS2 is a cytochrome P450 monooxygenase that catalyzes a series of oxidative reactions. pnas.orgmdpi.com This enzyme is responsible for converting Destruxin B into a cascade of other derivatives. nih.gov The proposed pathway suggests that DtxS2 first hydroxylates Destruxin B to form Destruxin C. pnas.org Subsequent oxidation of Destruxin C by DtxS2 yields Destruxin D, which is then further oxidized and desaturated to produce Destruxin A. pnas.org Finally, DtxS2 can epoxidize Destruxin A to create Destruxin E. pnas.org Mutant fungal strains lacking a functional dtxS2 gene are only capable of producing Destruxin B and its immediate precursors, confirming the enzyme's crucial role in the diversification of destruxins. pnas.orgmdpi.com

Two other essential enzymes in the pathway, DtxS3 and DtxS4, are responsible for supplying specific precursor molecules required for the DtxS1 assembly line. pnas.orgnih.gov DtxS3 is an aldo-keto reductase. pnas.orgmdpi.comjmb.or.kr Its function is to convert α-ketoisocaproic acid (derived from the deamination of leucine) into α-hydroxyisocaproic acid (HIC), which is the first substrate incorporated by DtxS1. pnas.orgresearchgate.net

DtxS4 is an aspartic acid decarboxylase that provides the final building block for the chain. pnas.orgmdpi.comjmb.or.kr It catalyzes the decarboxylation of aspartic acid to produce β-alanine. pnas.orgresearchgate.net The essential nature of these enzymes is demonstrated by gene knockout experiments; mutants lacking either dtxS3 or dtxS4 are unable to produce any destruxins. pnas.orgresearchgate.net However, the production of destruxins can be restored in these mutant cultures by externally supplying HIC to the ΔdtxS3 mutant or β-alanine to the ΔdtxS4 mutant. pnas.orgresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound and Derivatives
EnzymeEnzyme ClassFunction in Destruxin Biosynthesis
DtxS1Nonribosomal Peptide Synthetase (NRPS)Core synthetase that assembles the hexadepsipeptide backbone of Destruxin B from precursor molecules. pnas.orgnih.gov
DtxS2Cytochrome P450Performs post-synthesis modifications, converting Destruxin B into other analogs like Destruxin A, C, D, and E through oxidation reactions. pnas.orgpnas.org
DtxS3Aldo-keto ReductaseSynthesizes the precursor α-hydroxyisocaproic acid (HIC), the first substrate for the DtxS1 assembly line. pnas.orgresearchgate.net
DtxS4Aspartic Acid DecarboxylaseSynthesizes the precursor β-alanine, the final substrate incorporated by DtxS1. pnas.orgresearchgate.net

Role of Cytochrome P450 Enzyme DtxS2 in Derivatization

Characterization of Destruxin Biosynthesis Gene Clusters

The genes encoding the enzymes for destruxin biosynthesis (dtxS1, dtxS2, dtxS3, and dtxS4) are organized into a contiguous gene cluster in the genome of producing fungi like Metarhizium robertsii. pnas.orgvulcanchem.com The presence or absence of this gene cluster, particularly the core dtxS1 gene, is strongly correlated with a fungus's ability to produce destruxins and often relates to its host specificity. nih.govfrontiersin.org

Comparative genomic analyses have shown that generalist Metarhizium species, which can infect a wide range of insects, typically possess the complete destruxin synthesis gene cluster. frontiersin.orgnih.gov In contrast, specialist species with narrow host ranges, such as Metarhizium acridum which primarily infects locusts, often lack the dtxS1 gene and are therefore incapable of producing destruxins. pnas.orgnih.govasm.org This suggests that the acquisition of the destruxin gene cluster may have been a key evolutionary event that allowed certain Metarhizium lineages to broaden their host range. nih.govfrontiersin.org The entire gene cluster in M. robertsii spans approximately 23.8 kb. smolecule.com

Factors Influencing Destruxin Production

The quantity and profile of destruxins produced by a fungal strain are not constant but are significantly influenced by environmental and nutritional factors.

The composition of the growth medium is a critical factor. The types of carbon and nitrogen sources available have a profound impact on destruxin yield. nih.gov Studies have shown that maltose (B56501) and peptone are effective carbon and nitrogen sources, respectively, for destruxin production by Metarhizium anisopliae. dss.go.th The availability of precursor molecules is also key; supplementing the culture medium with β-alanine, a direct precursor synthesized by DtxS4, can significantly increase the yield of Destruxin B. dss.go.th Different basal media, such as Czapek-Dox (CD) broth, can be used to induce destruxin biosynthesis. pnas.orgnih.gov However, the optimal medium can vary between different fungal strains. researchgate.net Nitrogen availability appears to be particularly crucial, as nitrogen exhaustion in the culture leads to a more significant decline in production compared to carbon exhaustion. nih.gov

Physical conditions such as pH, temperature, and aeration also play a vital role. core.ac.ukgigvvy.com Destruxin production is sensitive to the pH of the culture medium, with low yields obtained when the initial pH is below 5. gigvvy.com In uncontrolled shaker flask cultures, the pH often drops to acidic levels (pH 3-4) by the end of cultivation. gigvvy.com Temperature and the duration of the culture are also important variables affecting the final toxin titre. core.ac.uk Furthermore, aeration can influence production, with yields sometimes differing significantly between shake flask cultures and controlled bioreactors, highlighting the importance of oxygen supply in regulating the metabolic pathways leading to destruxin synthesis. nih.govgigvvy.com

Table 2: Influence of Culture Conditions on Destruxin Production
FactorObservationReference
Carbon SourceMaltose was identified as an effective carbon source. Production can continue to a lesser degree after glucose exhaustion. nih.govdss.go.th
Nitrogen SourcePeptone was identified as an effective nitrogen source. Nitrogen exhaustion leads to a significant decline in production. nih.govdss.go.th
Precursor AdditivesAddition of 0.1% β-alanine to the medium more than doubled the yield of Destruxin B. dss.go.th
pHProduction is sensitive to the initial pH of the medium; low yields are obtained at pH below 5. gigvvy.com
AerationProduction rates can differ significantly between shake flasks and bioreactors with controlled aeration, indicating oxygen supply is a key parameter. nih.govgigvvy.com
Temperature & TimeToxin production is affected by culture temperature and incubation time. core.ac.uk

Impact of Coculture with Host Organisms on Metabolome Profiling

The biosynthesis and secretion of secondary metabolites, including the entire family of destruxins, by entomopathogenic fungi like Metarhizium are not static processes. They are dynamically influenced by environmental cues, chief among them being the interaction with host organisms. Metabolomic studies reveal that coculturing Metarhizium species with either plant or insect hosts significantly alters their chemical output, providing insights into the ecological roles of these compounds.

Research has demonstrated that the interaction between Metarhizium and a host organism can trigger the production of destruxins and other metabolites that may not be present or are found in low abundance when the fungus is grown in pure culture. researchgate.netresearchgate.net This highlights the importance of studying these fungi in an ecological context to fully understand their metabolic potential. nih.gov The specific changes in the metabolome, particularly the destruxin profile, often depend on the species of the fungus, its degree of host specificity, and the type of host organism it interacts with. nih.govscholaris.ca

Interaction with Plant Hosts

The dual lifestyle of many Metarhizium species as both insect pathogens and plant endophytes has prompted investigations into how plant interactions affect their metabolome. nih.gov A comprehensive study involving two insect generalist species (Metarhizium robertsii and Metarhizium brunneum) and two insect specialist species (Metarhizium flavoviride and Metarhizium acridum) cocultured with either bean (Phaseolus vulgaris) or corn (Zea mays) seedlings revealed significant shifts in destruxin production. nih.govnih.gov

The study identified a total of 25 different destruxin analogs, and their production varied significantly based on the fungal species, the plant host, and the age of the culture. nih.govasm.org A key finding was that the generalist species, particularly M. robertsii, were the most prolific producers of destruxins under all conditions, synthesizing all 25 identified analogs when cultured with either plant. nih.govasm.org In contrast, the specialist species produced far fewer types and lower quantities of destruxins. nih.gov This aligns with genomic data showing that generalist species tend to have more secondary metabolism gene clusters than specialists. nih.gov

The type of plant host also played a crucial role. For instance, M. brunneum produced the majority of its 25 destruxin analogs only when cocultured with corn, with very few detected during interaction with bean or in isolation. nih.gov Similarly, the specialist M. acridum, which typically produces low levels of destruxins, was found to synthesize numerous destruxins specifically when cocultured with corn. scholaris.ca These findings suggest that chemical cues from plant root exudates can stimulate destruxin biosynthesis. researchgate.net The interaction not only enhances the production of known compounds but can also elicit the synthesis of novel, yet-to-be-identified destruxin-like metabolites. nih.govnih.gov

Table 1: Destruxin Production by Metarhizium Species in Coculture with Plant Hosts

Metarhizium SpeciesHost SpecificityCoculture HostKey Destruxin Profile FindingsReference
M. robertsiiGeneralistBean & CornMost prominent producer. Produced all 25 detected destruxin analogs, including Destruxin B, under all conditions. nih.govasm.org
M. brunneumGeneralistBean & CornProduced all 25 destruxin analogs, but the majority were only detected during coculture with corn. nih.gov
M. flavovirideSpecialistBean & CornProduced few types and low amounts of destruxins compared to generalists. nih.gov
M. acridumSpecialistBean & CornGenerally a low producer, but synthesized numerous destruxins when cocultured with corn. scholaris.ca

Interaction with Insect Hosts

Metabolomic analysis of Metarhizium interacting with insect tissues further underscores the role of host cues in regulating secondary metabolism. An investigation using ex vivo cultured insect tissues found that Metarhizium brunneum deploys a distinct array of secondary metabolites depending on the state of the host tissue. plos.org

The study revealed that while other compounds were secreted when encountering live tissue, destruxins were primarily employed when the fungus grew on dead insect tissue. plos.org This suggests that destruxins may be particularly important during the saprophytic stage of the fungal life cycle, where the fungus grows filamentously throughout the deceased host. This interaction also led to the discovery of several new destruxin analogs that had not been previously described from standard laboratory cultures, again demonstrating that host coculture is a powerful tool for discovering novel natural products. plos.orgrsc.org The secretion profile of destruxins is influenced by the host, which may enable the fungus to kill the insect before extensive colonization of the body. researchgate.net

Table 2: Destruxin Production by Metarhizium in Response to Insect Tissue State

FungusHostHost Tissue StateMetabolite ResponseReference
Metarhizium brunneumInsect Tissues (ex vivo)LiveSecreted a distinct array of secondary metabolites, but low levels of destruxins. plos.org
DeadPrimarily employed destruxins during this saprophytic growth phase. Several novel destruxins were discovered. plos.org

Compound Index

Molecular Targets and Receptor Interactions of Destruxin B1

Identification of Specific Protein Targets

Calcium Channels and Associated Mechanisms

A primary target of Destruxin B1 is the voltage-gated calcium channels (VGCCs). pnas.org These channels are crucial for translating electrical signals into intracellular calcium influx, which triggers a multitude of cellular responses. frontiersin.org this compound's interaction with these channels leads to their activation, causing an influx of Ca2+ ions. researchgate.net This disruption of calcium homeostasis is a key mechanism behind its insecticidal activity, leading to paralysis. vulcanchem.com

In insects, the binding of this compound to calcium channels in neuromuscular junctions results in flaccid paralysis. vulcanchem.com This is due to the uncontrolled influx of calcium, which disrupts normal muscle function. Electrophysiological studies have demonstrated a significant reduction in muscle contraction in the presence of this compound. vulcanchem.com The cytotoxic effects of destruxins on epithelial cells are also thought to involve the targeting of Ca2+ channels. pnas.org

The structure of VGCCs consists of a pore-forming α1 subunit and several auxiliary subunits that modulate channel activity. frontiersin.org The α1 subunit itself is composed of four homologous domains (I-IV), each containing six transmembrane helices (S1-S6). The S4 helix in each domain acts as the voltage sensor. biorxiv.org Depolarization of the membrane potential triggers the outward movement of these voltage sensors, leading to the opening of the channel's intracellular gate. biorxiv.org While the precise binding site of this compound on the calcium channel has not been fully elucidated, its action as an activator suggests an interaction that either mimics or promotes the conformational changes required for channel opening.

Vacuolar H+-ATPase (V-ATPase) as a Key Molecular Target

This compound is a specific and dose-dependent inhibitor of vacuolar-type H+-ATPase (V-ATPase). nih.gov V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments such as vacuoles, lysosomes, and the Golgi apparatus. uni-osnabrueck.defrontiersin.org This acidification is essential for a variety of cellular processes, including protein trafficking, degradation, and receptor-mediated endocytosis.

The inhibition of V-ATPase by this compound disrupts these processes by preventing the acidification of intracellular organelles. nih.gov Unlike some other V-ATPase inhibitors, the inhibitory effect of this compound is readily reversible. nih.gov This characteristic makes it a valuable tool for studying the physiological functions of V-ATPase. nih.gov The cytotoxic effects observed in various cell types are, in part, attributed to this inhibition of V-ATPase. pnas.org

V-ATPases are complex enzymes composed of two main sectors: the peripheral V1 domain, which is responsible for ATP hydrolysis, and the integral V0 domain, which mediates proton translocation across the membrane. frontiersin.org The inhibitory action of this compound likely involves binding to one or more subunits of this complex, thereby disrupting its pumping activity.

InhibitorClassOriginKey Characteristics
This compoundCyclic hexadepsipeptideFungus (Metarhizium anisopliae)Specific, dose-dependent, and readily reversible V-ATPase inhibitor. nih.gov
Bafilomycin A1MacrolideStreptomyces griseusPotent and well-known V-ATPase inhibitor, but its effects are not readily reversible. nih.gov
FolimycinMacrolideStreptomyces speciesAnother well-known macrolide inhibitor of V-ATPase. nih.gov

Bcl-2 Family Proteins (PUMA, Mcl-1, Bax) Involved in Apoptotic Regulation

This compound induces apoptosis, or programmed cell death, through a mechanism that involves the Bcl-2 family of proteins. researchgate.netmedchemexpress.com This family of proteins plays a central role in regulating the mitochondrial pathway of apoptosis. nih.govthno.org The balance between pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family determines the fate of a cell. nih.govthno.org

Research has shown that this compound treatment leads to an increase in the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) and a decrease in the anti-apoptotic protein Mcl-1. researchgate.netnih.gov PUMA acts as a sensor for apoptotic stimuli and induces apoptosis by activating Bax. nih.gov It does this by interacting with and neutralizing anti-apoptotic Bcl-2 family members, which in turn allows for the activation of Bax. nih.gov

The activation of Bax is a critical step in this pathway. nih.gov Upon activation, Bax translocates from the cytosol to the mitochondrial membrane, where it forms pores, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. researchgate.netnih.gov Studies have confirmed the translocation of Bax to the mitochondria following this compound treatment. researchgate.net Furthermore, knocking down Bax has been shown to reduce this compound-induced apoptosis. researchgate.net This indicates that the modulation of Bcl-2 family proteins is a key mechanism by which this compound exerts its anticancer effects. medchemexpress.comapexbt.com

ProteinFunctionEffect of this compound
PUMAPro-apoptoticUpregulated researchgate.netnih.gov
Mcl-1Anti-apoptoticDownregulated researchgate.netnih.gov
BaxPro-apoptoticActivated and translocated to mitochondria researchgate.netnih.gov

Ribosomal Protein L2 (RPLP2) in Lymphoma Cells (for Destruxin B)

While the provided outline specifies this compound, it is important to note a related finding for Destruxin B. Research has identified Ribosomal Protein L2 (RPLP2) as a potential target for Destruxin B in lymphoma cells. RPLP2 is a component of the large ribosomal subunit and plays a role in protein synthesis. uniprot.orguniprot.org It forms a heterodimer with RPLP1 to create the ribosomal stalk, which is involved in the elongation step of translation. nih.gov

The interaction of Destruxin B with RPLP2 suggests a potential mechanism of action that involves the disruption of protein synthesis in cancer cells. In Escherichia coli, RPL2 has been shown to interact with the RNA polymerase alpha subunit and act as a transcription modulator. nih.gov While further research is needed to fully understand the implications of this interaction in the context of this compound and mammalian cells, it points to another potential avenue through which these compounds may exert their cytotoxic effects.

Protein-Protein Interactions and Downstream Signaling Events

The interaction of this compound with its primary targets initiates a cascade of downstream signaling events. The inhibition of V-ATPase and the activation of calcium channels disrupt cellular homeostasis and can trigger various signaling pathways.

The most well-documented downstream effect is the activation of the intrinsic mitochondrial apoptotic pathway. oncotarget.com As detailed previously, the upregulation of PUMA and downregulation of Mcl-1 lead to Bax activation, mitochondrial permeabilization, and the release of pro-apoptotic factors. researchgate.netnih.gov This culminates in the activation of a caspase cascade, specifically involving caspase-9 (initiator caspase) and caspase-3 (effector caspase), leading to the execution of apoptosis. medchemexpress.comnih.gov

In addition to the Bcl-2 family-dependent pathway, other signaling pathways have been implicated in the cellular response to destruxins. These include the blockade of the Wnt/β-catenin and the phosphoinositide-3-kinase (PI3K)/Akt signaling pathways. oncotarget.com These pathways are crucial for cell survival, proliferation, and differentiation, and their inhibition contributes to the anti-cancer effects of destruxins.

Structure Activity Relationship Studies and Synthetic Analog Development

Correlating Structural Features of Destruxins with Biological Activities

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of destruxins influences their biological functions. Research has revealed that specific residues and functional groups within the cyclic depsipeptide structure are critical determinants of activity. The primary structure of destruxins consists of a cyclic backbone composed of five amino acids and an α-hydroxy acid. nih.gov Variations in both the amino acid sequence and the side chain of the α-hydroxy acid lead to a wide array of destruxin analogs with differing biological profiles. nih.gov

The ester bond within the cyclic structure is considered structurally essential for the biological activity of destruxins. nih.gov The hydrophobicity of the molecule's convex surface has also been identified as a significant factor in its biological function. nih.gov Studies comparing various natural destruxins have provided key insights. For instance, Destruxin E, which contains an epoxide in the α-hydroxy acid side chain, and Destruxin A, which has a vinyl group, are generally considered the most toxic analogs. cabidigitallibrary.org In contrast, Destruxin D, featuring a carboxylic acid group, is among the least toxic. cabidigitallibrary.org This suggests that the presence of an epoxy group enhances potency, while a hydrophilic carboxyl group may diminish it. cabidigitallibrary.org

Further comparisons show that Destruxin B, with its isobutyl side chain, exhibits potent activity against osteoclasts, similar to Destruxin E. jst.go.jpresearchgate.net However, both Destruxin A and B are approximately 20-fold less active than Destruxin E in certain assays, highlighting the crucial role of the epoxide. nii.ac.jp The diol derivative of Destruxin E, where the epoxide is opened, is reportedly inactive, indicating that a hydrophilic moiety like a hydroxy group can negate the biological activity. nii.ac.jp Within the peptide ring, the N-methyl-alanine residue has been found to be crucial for inducing morphological changes in osteoclast-like multinuclear cells (OCLs). jst.go.jpjst.go.jpnih.gov

CompoundKey Structural Feature (R-group on α-hydroxy acid)Relative Biological Activity
Destruxin A –CH=CH₂ (vinyl)High toxicity, but ~20-fold less active than Destruxin E in some assays. cabidigitallibrary.orgnii.ac.jp
Destruxin B –CH(CH₃)₂ (isobutyl)Potent activity, but ~20-fold less active than Destruxin E in some assays. jst.go.jpnii.ac.jp
Destruxin D –CH(CH₃)–COOH (carboxyl)Low toxicity. cabidigitallibrary.org
Destruxin E –CH(O)CH₂ (epoxide)Considered one of the most potent and toxic analogs. cabidigitallibrary.orgnii.ac.jp
Destruxin E diol –CH(OH)CH₂OH (diol)Inactive. nii.ac.jp

Strategies for Total Synthesis of Destruxin B1 and Destruxin Analogs

The chemical synthesis of this compound and its analogs is crucial for detailed SAR studies and for producing sufficient quantities for biological investigation. Synthetic strategies generally rely on modern peptide synthesis techniques, often combining solid-phase and solution-phase methods. researchgate.net

A common and effective strategy involves a hybrid approach where building blocks containing the ester (depsi) bond are prepared in solution and then incorporated into a peptide chain being assembled on a solid support. researchgate.net Solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry is frequently employed to construct the linear precursor of the destruxin molecule. researchgate.netresearchgate.net This method allows for the sequential addition of the amino acid residues onto a polymer resin. researchgate.net

The key step in forming the cyclic structure is macrolactonization, the intramolecular formation of an ester bond to close the ring. jst.go.jpresearchgate.net After the linear precursor is synthesized on the solid support, it is cleaved from the resin under mild acidic conditions to yield the free linear depsipeptide. researchgate.net This precursor is then cyclized in solution using a macrolactonization reagent. researchgate.net For the synthesis of Destruxin E, this cyclization is performed before the final formation of the sensitive epoxide group. researchgate.netresearchgate.net The strategies developed for analogs like Destruxin E are analogous to those required for the synthesis of Destruxin B and A. jst.go.jpresearchgate.net For larger-scale production (gram-scale), solution-phase synthesis has also been successfully utilized. researchgate.netresearchgate.net

Combinatorial Synthesis Approaches for Destruxin Libraries

To efficiently explore the structure-activity relationships of destruxins, combinatorial chemistry has been employed to generate libraries of diverse analogs. jst.go.jpnih.gov This approach allows for the rapid synthesis and screening of a large number of compounds, accelerating the identification of molecules with desired biological properties. openaccessjournals.com

One of the primary methods used for creating destruxin libraries is the "split-and-pool" synthesis strategy. jst.go.jpnih.gov This technique is typically performed on a solid support, such as polymer lanterns. jst.go.jp The process begins with a common starting material attached to the solid support, which is then split into multiple portions. Each portion is reacted with a different building block (e.g., a different amino acid). Afterwards, all the portions are pooled back together, mixed, and then split again for the next reaction cycle. This process is repeated until the desired peptide length is achieved, resulting in a library where each individual lantern carries a unique compound, but the identity is known from its synthetic history. jst.go.jpimperial.ac.uk

This methodology was successfully applied to prepare a combinatorial library based on the structures of Destruxin A and B to gather more extensive SAR data. jst.go.jpresearchgate.net The resulting analogs were then evaluated to identify which structural modifications were tolerated or beneficial for biological activity. jst.go.jpjst.go.jp For example, this approach revealed that functionalization at the β-position of the proline residue was well-tolerated, suggesting this as a potential site for attaching chemical tags or probes without losing biological activity. jst.go.jpnih.gov

Stereochemical Influence on Biological Potency (e.g., for Destruxin E)

The three-dimensional arrangement of atoms (stereochemistry) in a molecule can have a profound impact on its biological activity. For destruxins, particularly Destruxin E, the stereochemistry of the epoxide moiety in the α-hydroxy acid side chain has been proven to be critical for its potency. jst.go.jp

Through total synthesis, researchers have been able to create both the natural form of Destruxin E and its diastereomer, epi-destruxin E, which has the opposite stereochemistry at the epoxide. researchgate.netresearchgate.net The natural product was determined to have the (S)-configuration at the epoxide's chiral center. jst.go.jpresearchgate.netresearchgate.net

When these stereoisomers were tested for their biological activity, a significant difference was observed. Natural Destruxin E with the (S)-epoxide exhibited potent inhibitory activity against V-ATPase. researchgate.netresearchgate.net In stark contrast, its synthetic epimer with the (R)-epoxide was found to be 10-fold less active. jst.go.jpresearchgate.netresearchgate.net This finding unequivocally demonstrates that the specific orientation of the epoxide's oxygen atom is an essential factor for the potent biological activity of Destruxin E. nii.ac.jp

CompoundEpoxide StereochemistryRelative V-ATPase Inhibitory Potency
Destruxin E (S)-configuration (Natural)High (Potent inhibitor) researchgate.netresearchgate.net
epi-Destruxin E (R)-configuration (Synthetic)10-fold lower than natural Destruxin E. jst.go.jpresearchgate.netresearchgate.net

Advanced Research Methodologies for Destruxin B1 Analysis

Untargeted Metabolomic Profiling Techniques (e.g., LC-MS/MS)

Untargeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a cornerstone for the comprehensive analysis of destruxins in complex biological samples. nih.govnih.gov This approach allows for the simultaneous detection and relative quantification of a wide array of metabolites without pre-selecting specific targets, making it ideal for discovering novel destruxin analogs and understanding metabolic shifts in producing organisms. thermofisher.com

In a typical workflow, extracts from fungal cultures are separated using liquid chromatography before being ionized and analyzed by a mass spectrometer. mdpi.com High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap, are particularly powerful, providing high mass accuracy (<2 ppm) and resolution, which is critical for distinguishing between destruxin isomers that have the same molecular mass. researchgate.net The fragmentation patterns (MS/MS spectra) generated are then compared against spectral libraries or used for de novo structural elucidation. researchgate.net

This methodology has been successfully applied to profile the destruxin production of various Metarhizium species. nih.govasm.org For instance, untargeted LC-MS/MS analysis revealed that different species produce distinct profiles of destruxins, with insect generalists like M. robertsii producing a greater amount and variety compared to specialist species. nih.govnih.gov These studies have identified dozens of destruxin analogs in a single analysis, showcasing the technique's power in metabolite discovery. nih.govasm.org

Table 1: Destruxins Detected in Metarhizium Species via Untargeted LC-MS/MS

Fungal Species Number of Destruxins Detected Key Destruxins Identified Research Context
Metarhizium robertsii 25 Destruxin A, B, B2, C, D, E, E-diol, Desmethyl-B Comparison of specialist vs. generalist insect pathogens. nih.govasm.orgpnas.org
Metarhizium brunneum >19 Destruxin A, B, C, D, E, and chloro-derivatives Screening for known and unknown destruxins using Orbitrap-HRMS. nih.govresearchgate.net
Metarhizium acridum 18 Low levels compared to generalists Investigation of metabolite profiles during plant coculture. nih.govasm.org
Metarhizium flavoviride 23 Missing Destruxin A1 and G Analysis of metabolites in plant-fungal interactions. nih.govasm.org

High-Resolution Separation and Identification Methods (e.g., HPLC, NMR)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of Destruxin B1 from crude extracts of fungal cultures. researchgate.net By optimizing the mobile phase, typically a gradient of acetonitrile (B52724) and water, researchers can achieve high-resolution separation of various destruxin derivatives. researchgate.netnih.govscielo.br The separated compounds can be quantified using a detector, with detection often set at 215 nm. pnas.orgnih.gov Semi-preparative HPLC is frequently used to isolate pure fractions of individual destruxins for further structural analysis and bioassays. researchgate.net

Once purified, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound and its metabolites. nih.govpnas.org Both 1D-NMR (¹H and ¹³C) and 2D-NMR techniques are employed. For example, analysis of the ¹H and ¹³C NMR spectra of a Destruxin B metabolite revealed the presence of an additional hydroxyl group, which was confirmed through further proton-decoupling experiments. pnas.org These spectroscopic data are crucial for unambiguously assigning the chemical structure and identifying novel derivatives. pnas.orgnih.govpnas.org

Table 2: Spectroscopic and Chromatographic Data for Destruxin B and Related Compounds

Compound Analytical Method Key Findings / Data Reference
Destruxin B HPLC Retention time (t_R) = 19.3 min under specific conditions. nih.gov
Hydroxydestruxin B HPLC-MS, NMR Metabolite of Destruxin B; t_R = 10.4 min. ¹H and ¹³C NMR data showed additional signals indicating a tertiary hydroxyl group. nih.govpnas.org
β-d-glucosyl hydroxydestruxin B HPLC-MS, NMR Metabolite of hydroxydestruxin B; t_R = 6.4 min. ¹H NMR showed a doublet at 4.53 ppm, characteristic of a glycosyl group. nih.govpnas.org
Destruxin A4 & A5 HRESIMS, NMR, X-ray Crystallography Molecular formula determined by HRESIMS; structure confirmed by NMR and X-ray analysis. tandfonline.comacs.org

Live-Cell Imaging and Confocal Microscopy for Cellular Dynamics (e.g., Ca²⁺, H⁺ ion changes)

Live-cell imaging using laser scanning confocal microscopy (LSCM) provides unparalleled insight into the real-time dynamic effects of this compound at the cellular level. oxinst.comnumberanalytics.comnumberanalytics.com This technique enables researchers to visualize and quantify rapid changes in intracellular ion concentrations, which are often early events in a cell's response to a toxin. zeiss.comnih.gov

Studies using LSCM have specifically investigated the effects of destruxins A and B on insect hemocytes. nih.gov By loading the cells with ion-sensitive fluorescent probes (e.g., Fluo-3 for Ca²⁺ and BCECF for H⁺), researchers observed an immediate and significant influx of calcium ions (Ca²⁺) upon application of Destruxin B. nih.gov This Ca²⁺ influx was found to be independent of standard calcium channels. nih.gov Concurrently, the experiments revealed an instantaneous decrease in the concentration of intracellular free hydrogen ions (H⁺), suggesting an effect on proton pumps like V-ATPase. nih.gov These direct observations of cellular dynamics are critical for understanding the initial molecular interactions that trigger the broader physiological effects of the toxin. nih.gov

Table 3: Cellular Effects of Destruxin B Observed via Confocal Microscopy

Cell Type Parameter Measured Observation Implied Mechanism
Insect Hemocytes (Exolontha serrulata, Bombyx mori) Intracellular Ca²⁺ Instantaneous influx upon Destruxin B application. Not related to standard Ca²⁺ channels or ionophores. nih.gov
Insect Hemocytes (Exolontha serrulata, Bombyx mori) Intracellular H⁺ Instantaneous decrease upon Destruxin B application. Possible inhibition of vacuolar H⁺-ATPase (V-ATPase). nih.gov
Spodoptera litura SL-1 cell line Intracellular Ca²⁺ Slow, moderate enhancement (no instant influx). Different cellular response compared to primary hemocytes. nih.gov

Gene Manipulation and Targeted Gene Disruption in Fungal Systems

Understanding the genetic basis of this compound production has been achieved through targeted gene manipulation in the source fungi, primarily Metarhizium species. pnas.orgnih.gov The key technology employed is Agrobacterium tumefaciens-mediated transformation, which is used to create knockout mutants by disrupting specific genes involved in the biosynthesis pathway. nih.govnih.govresearchgate.net

Research has focused on a large nonribosomal peptide synthetase (NRPS) gene, named destruxin synthetase (dtxS1), which was identified as the core enzyme for assembling the peptide backbone of destruxins. pnas.orgnih.gov By creating a targeted disruption of the dtxS1 gene, scientists produced mutant fungal strains that were completely unable to synthesize any destruxins. pnas.orgnih.gov This definitively proved the gene's function. Comparing these knockout mutants to the wild-type and ectopic control strains allows researchers to unequivocally study the role of destruxins in fungal development and virulence against insect hosts. nih.gov Further studies have identified other genes in the biosynthetic cluster, such as dtxS2 (a cytochrome P450 enzyme) and dtxS3 (an aldo-keto reductase), which are responsible for subsequent modifications that create the diversity of destruxin analogs from the initial Destruxin B backbone. pnas.org

Table 4: Key Genes in the Destruxin Biosynthesis Pathway Identified via Gene Disruption

Gene Encoded Protein Function in Pathway Effect of Gene Disruption
dtxS1 Nonribosomal Peptide Synthetase (NRPS) Assembles the core hexadepsipeptide structure of destruxins like Destruxin B. pnas.orgnih.gov Complete loss of all destruxin production. pnas.orgnih.gov
dtxS2 Cytochrome P450 Enzyme Converts Destruxin B into other analogs (e.g., Destruxin A, E) through hydroxylation reactions. pnas.org Mutant produces only Destruxin B and its immediate precursors. pnas.org
dtxS3 Aldo-keto Reductase Provides the initial substrate (hydroxyisocaproic acid) for the assembly line. pnas.org Complete loss of all destruxin production. pnas.org
dtxS4 Aspartic Acid Decarboxylase Provides the final substrate for the assembly line. pnas.org Not specified in detail.

Proteomic Analysis for Target Identification and Pathway Elucidation

Proteomics, the large-scale study of proteins, offers a powerful approach to identify the molecular targets of this compound and to elucidate the cellular pathways it perturbs. frontiersin.orgmdpi.com Although specific proteomic studies focused solely on this compound targets are emerging, the established methodologies provide a clear framework for this research. The general strategy involves comparing the proteome of cells or tissues under control conditions versus those treated with this compound. mdpi.com

Shotgun proteomics using LC-MS/MS is a common technique. frontiersin.org In this workflow, proteins are extracted from both control and treated samples, digested into peptides, and then analyzed by LC-MS/MS. By quantifying the relative abundance of thousands of proteins simultaneously, researchers can identify which proteins are significantly up- or down-regulated in response to the toxin. frontiersin.org These differentially expressed proteins can point to specific cellular pathways that are activated or inhibited, such as apoptosis, stress response, or signal transduction. nih.govnih.gov This "proteomining" strategy is also instrumental in linking uncharacterized gene clusters to the secondary metabolites they produce by correlating protein expression with metabolite production. frontiersin.org

Table 5: Hypothetical Application of Proteomics for this compound Target Elucidation

Proteomic Approach Experimental Design Potential Findings Research Goal
Comparative Proteomics Compare protein expression in A549 lung cancer cells treated with Destruxin B vs. untreated cells. nih.gov Identification of upregulated pro-apoptotic proteins (e.g., Bax) and downregulated anti-apoptotic proteins (e.g., Mcl-1). Elucidate the mechanism of apoptosis induction. nih.govnih.gov
Affinity Chromatography-MS Use immobilized this compound as bait to pull down interacting proteins from a cell lysate. Direct identification of proteins that physically bind to this compound. Discover primary protein targets.
Proteomining Correlate expression of proteins from a fungal BGC with the production of this compound. frontiersin.org Confirm the enzymes involved in the biosynthetic pathway. Link genes to function in biosynthesis. frontiersin.org

Computational Modeling and in silico Approaches for Mechanism Prediction

Computational modeling and in silico methods are increasingly used to predict the mechanism of action of natural products like this compound and to guide experimental research. These approaches can model the interaction between a small molecule and a potential protein target, providing insights into binding affinity and mode of action. nih.gov

Molecular docking is a prominent technique where software, such as AutoDock, is used to predict the preferred orientation and binding energy of a ligand (this compound) when bound to a target protein's active site. nih.gov For example, computational analysis was used to establish a binding model for Destruxin A5 at the interface of the PDGF-B/PDGFR-β proteins, helping to confirm that it acts as a protein-protein interaction inhibitor. nih.gov Such models can predict key amino acid residues involved in the interaction, which can then be verified experimentally through site-directed mutagenesis. nih.gov

These in silico approaches are valuable for screening large libraries of proteins to identify potential targets for this compound, prioritizing candidates for laboratory testing. They can also be used to build models of how the toxin might disrupt biological pathways, such as the model created to show how Destruxin A suppresses the prophenoloxidase pathway in insects by inhibiting a scavenger receptor. researchgate.net

Table 6: Application of Computational Methods in Destruxin Research

Method Software/Approach Application Finding/Prediction
Molecular Docking AutoDock 4.2 Predicted the binding mode of Destruxin A5 to human PDGFR-β. nih.gov Showed that the compound occupies the interface between PDGF-BB and its receptor, blocking signaling. nih.gov
Pathway Modeling Diagrammatic Model Conceptualized the mechanism of Destruxin A in insect immunity. researchgate.net Proposed that Destruxin A suppresses melanization by inhibiting the expression of scavenger receptor B (CD36). researchgate.net
De Novo Sequencing Probabilistic Network Modeling (e.g., PepNovo) Can be adapted to analyze fragmentation data from cyclic peptides like destruxins. escholarship.org Aids in the structural elucidation of unknown cyclic peptides from MS/MS data. escholarship.org

Biotechnological Production and Applied Research Avenues for Destruxin B1

Optimization of Fungal Fermentation for Enhanced Destruxin Yields

The production of destruxins, including Destruxin B1 (DB), through fungal fermentation is a complex process influenced by numerous factors. Researchers have focused on optimizing these conditions to maximize yields for research and potential commercial applications. The entomopathogenic fungus Metarhizium anisopliae is a primary producer of these compounds. nih.govresearchgate.net

Key to enhancing this compound production is the selection of appropriate carbon and nitrogen sources in the culture medium. nih.govdss.go.th Studies have shown that maltose (B56501) and peptone are particularly effective for this purpose. nih.govdss.go.th The addition of precursors can also significantly boost yields. For instance, supplementing the basal medium with 0.1% (w/v) β-alanine resulted in a two-fold increase in the production of Destruxin B, reaching 279 mg/L. nih.govdss.go.th

Response surface methodology (RSM) has been employed to fine-tune the composition of the fermentation medium. nih.govdss.go.th Through RSM, an optimal medium for Destruxin B production was predicted to contain 2.51% maltose, 0.75% peptone, 0.02% β-alanine, and 0.43% glucose, with a predicted maximum yield of 232 mg/L. nih.govdss.go.th Subsequent experiments in a shaker-flask confirmed these findings, and further scaling up to a no-baffle, stirred-tank fermentor achieved a Destruxin B yield of 268 mg/L. nih.gov

The specific fungal strain used is also a critical determinant of destruxin yield. vulcanchem.com For example, Metarhizium robertsii strain 2575 can produce 120 μg/mL of this compound in corn-based media after seven days, while Metarhizium brunneum 2974 yields 45 μg/mL under similar conditions. vulcanchem.com Furthermore, an investigation of 80 Metarhizium strains from China revealed significant variations in production levels, with strain MaQ10 showing the highest yields of both Destruxin A and B. researchgate.net Optimization of culture conditions for MaQ10, including inoculum size, initial pH, temperature, and rotary speed, led to a predicted yield of 39.85 µg/mL and an actual yield of 43.35 µg/mL for Destruxin B. researchgate.net

Table 1: Optimization of Fermentation Parameters for Destruxin B Production

Parameter Optimized Condition Resulting Destruxin B Yield Reference
Medium Composition
Carbon Source Maltose (2.51%) 232 mg/L (predicted) nih.govdss.go.th
Nitrogen Source Peptone (0.75%) nih.govdss.go.th
Precursor β-alanine (0.02%) nih.govdss.go.th
Additional Sugar Glucose (0.43%) nih.govdss.go.th
Fungal Strain & Conditions
Strain MaQ10 8% inoculum, pH 9.0, 25°C, 220 r/min 43.35 µg/mL researchgate.net
M. robertsii 2575 Corn-based media, 7 days 120 µg/mL vulcanchem.com

Development of Biopesticide Prototypes and Research Leads

This compound's inherent insecticidal properties make it a strong candidate for the development of biopesticides. researchgate.netasm.org Destruxins, in general, are recognized as significant virulence factors for entomopathogenic fungi like Metarhizium. researchgate.net Their mode of action in insects includes inducing paralysis and suppressing the immune system, which facilitates fungal infection. asm.orgnih.gov

Research has demonstrated the efficacy of destruxins against a variety of insect pests. researchgate.net For example, laboratory bioassays have tested the toxicity of destruxins against Spodoptera litura, with Destruxin E showing higher contact toxicity than Destruxin A and B. researchgate.net Destruxins also exhibit antifeedant activity in a dose-dependent manner against this pest. researchgate.net The development of biopesticide prototypes often involves formulating purified destruxins or crude extracts for application. nih.gov Studies have explored the use of purified Destruxin B, among other destruxins, to control mosquito larvae, highlighting its potential as a mosquitocide. nih.gov

However, challenges remain for the direct application of destruxins as biopesticides, including their relatively low yield in fungal cultures and what has been described as weak insecticidal activity in some contexts, which may hinder their practical use. researchgate.net Despite these hurdles, ongoing research aims to improve production efficiency and formulation techniques to enhance their effectiveness in the field. researchgate.netnih.gov The synergistic activity of crude destruxin extracts with other entomopathogenic fungi, such as Paecilomyces javanicus, has also been investigated, suggesting that combination therapies could be a promising approach. researchgate.net

Investigation in Veterinary Parasitic Control (e.g., against Varroa destructor)

A significant area of applied research for this compound is in the control of parasites affecting honeybee populations, particularly the mite Varroa destructor. mdpi.com This parasitic mite is a major threat to beekeeping worldwide, causing significant damage to Apis mellifera colonies. researchgate.net The development of resistance to synthetic acaricides and concerns about hive product contamination have spurred the search for alternative control methods. mdpi.comscielo.org

Entomopathogenic fungi, the natural source of destruxins, are considered potential biocontrol agents against Varroa mites. mdpi.com Research has specifically evaluated the toxicity of destruxin extracts and purified fractions against V. destructor. researchgate.netvita-europe.com In laboratory trials, both crude destruxin extracts and purified fractions, including a mix of Destruxin B and CE, demonstrated higher mortality rates in mites compared to control groups. researchgate.net

One study found that a higher concentration of a Destruxin B and CE mixture caused significantly higher mortality in mites. researchgate.net However, the same study also noted that higher concentrations could increase honeybee mortality, indicating a need for careful dose optimization. mdpi.comresearchgate.net Subsequent research has focused on finding a balance where mite mortality is maximized while negative effects on bees are minimized. mdpi.com These findings underscore the potential of this compound as a component of an integrated pest management strategy for controlling Varroa mites, although further research is necessary to optimize application methods and ensure bee safety. researchgate.netvita-europe.com

Applications in Cell Biology Research as Mechanistic Probes

Beyond its potential as a biopesticide, this compound serves as a valuable tool in cell biology research for investigating fundamental cellular processes. nih.gov Its ability to interact with specific cellular components allows it to be used as a mechanistic probe to elucidate various biological pathways. mdpi.com

A key area of investigation is its pro-apoptotic (cell death-inducing) activity. nih.govmedchemexpress.com In human non-small cell lung cancer cell lines, Destruxin B has been shown to induce apoptosis by activating a mitochondrial pathway that is dependent on the Bcl-2 family of proteins. nih.govmedchemexpress.com This process involves the activation of caspases, which are crucial enzymes in the execution of apoptosis. Specifically, Destruxin B treatment leads to the activation of caspase-3 and caspase-9. nih.gov It also affects the levels of pro-apoptotic proteins like PUMA and anti-apoptotic proteins such as Mcl-1. medchemexpress.com

More recently, research has identified that Destruxin B can target the ribosomal protein RPLP2. mdpi.com By binding to and promoting the degradation of RPLP2, Destruxin B can suppress tumor progression by inducing a form of iron-dependent cell death known as ferroptosis. mdpi.com This finding opens up new avenues for understanding the regulation of cell death and suggests potential therapeutic strategies. The use of Destruxin B in such studies helps to dissect the complex signaling networks that govern cell proliferation and survival. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Destruxin A
Destruxin B
This compound
Destruxin B2
Destruxin CE
Destruxin D
Destruxin E
Homodestruxin B
Maltose
Peptone
β-alanine
Glucose
Acetonitrile (B52724)
Doxorubicin (Dox)
Fumonisin B1
Beauvericin
Oosporein
Gramicidin
Tyrocidine
Thymol
Formic acid
Lactic acid
Oxalic acid
PUMA
Mcl-1
RPLP2
FXN
SEC23A
TEME214
SEC13
SEC13L
BmTEME214
BmSEC23
dsBmSEC23
dsBmTMEM214
α-hydroxyisocaproic acid
Pyrethroids
Organophosphates
Amidines

Future Research Trajectories and Unanswered Questions for Destruxin B1

Elucidation of Regulatory Genes and Tailoring Enzymes in Biosynthesis

While the core gene cluster (dtxS1–dtxS4) responsible for the biosynthesis of destruxins in Metarhizium robertsii has been identified, the specific regulatory genes that control the expression of this cluster remain largely unknown. pnas.org Future research is needed to uncover the transcription factors and signaling pathways that modulate destruxin production. The nonribosomal peptide synthetase (NRPS) DtxS1 is central to the assembly of the destruxin backbone, but the precise mechanisms of its regulation are yet to be fully elucidated. pnas.orgnih.gov

Furthermore, the "tailoring enzymes" that modify the basic destruxin structure to create analogs like Destruxin B1 are not entirely characterized. pnas.org For instance, the enzyme responsible for the demethylation that could lead to certain destruxin variants has not been identified. pnas.org The cytochrome P450 enzyme, DtxS2, is known to convert Destruxin B into other derivatives through oxidation and other modifications. pnas.orgnih.gov However, the full range of its substrate specificity and the stereochemistry of its reactions require further investigation. pnas.org Understanding these tailoring enzymes is crucial as they contribute to the diversity of destruxin compounds, some of which may have novel biological activities. rsc.org

Comprehensive Characterization of Transporter Mechanisms for Extracellular Secretion

The mechanism by which this compound and other destruxins are secreted from the fungal cell is a significant unanswered question. It is hypothesized that ATP-binding cassette (ABC) transporters are involved in pumping these secondary metabolites out of the cell. pnas.org Specifically, a downstream ABC transporter (MAA_10048) has been suggested as a potential candidate, but its role in destruxin transport needs to be experimentally verified. pnas.org In-depth studies are required to identify and characterize the specific transporters responsible for the extracellular secretion of this compound. This research would involve techniques such as gene knockout studies and localization experiments to confirm the function of candidate transporter proteins. pnas.orgnih.gov Understanding this process is not only fundamental to fungal biology but could also have implications for optimizing the production of destruxins for biotechnological applications.

Detailed Molecular Mechanisms of Immunosuppression and Host-Pathogen Co-evolution

Destruxins are known to suppress both cellular and humoral immune responses in insects, which aids in fungal pathogenesis. pnas.orgnih.gov However, the detailed molecular mechanisms underlying this immunosuppression are not fully understood. While it is known that destruxins can target V-ATPase and calcium channels, the specific host proteins and signaling pathways that are modulated to suppress immunity require further investigation. pnas.orgncats.io For example, Destruxin A has been shown to specifically suppress the humoral immune response in Drosophila melanogaster by reducing the expression of antimicrobial peptides. nih.gov Similar detailed studies are needed for this compound to pinpoint its precise molecular targets within the insect immune system.

The role of this compound in the co-evolution of fungal pathogens and their hosts is another area ripe for exploration. The presence of the destruxin biosynthesis gene cluster is linked to the host range of Metarhizium species, with toxigenic species having a broader host range. nih.govpnas.org This suggests that the acquisition of destruxin production capabilities may have been a key event in the evolution of these fungi. pnas.org Further research into the genetic diversity of destruxin biosynthesis genes across different fungal strains and their correlation with host specificity could provide deeper insights into the evolutionary arms race between pathogens and their hosts. nih.govnih.gov

Exploration of Novel Therapeutic Compounds and Leads

This compound has demonstrated a range of biological activities that suggest its potential as a lead compound for novel therapeutics. pnas.orgasm.org It has shown promise in areas such as cancer and osteoporosis treatment. pnas.org The cytotoxic effects of this compound against various cancer cell lines, including non-small cell lung cancer and colorectal cancer, have been documented. medchemexpress.com It appears to induce apoptosis through a Bcl-2 family-dependent mitochondrial pathway and activation of caspases. medchemexpress.comapexbt.com

Despite these promising findings, further exploration is needed to develop this compound or its derivatives into viable therapeutic agents. This includes structure-activity relationship studies to optimize its anticancer activity while minimizing potential toxicity to healthy cells. The discovery that some cancer cells can develop resistance to destruxins by altering cholesterol biosynthesis highlights the need for a deeper understanding of its mechanism of action to overcome such challenges. univie.ac.atoncotarget.com Continued screening of destruxin analogs and the synthesis of new derivatives could lead to the discovery of compounds with improved therapeutic indices. asm.orgnih.gov

Advanced Studies on Specificity and Selectivity of Biological Action

A critical area for future research is to gain a more advanced understanding of the specificity and selectivity of this compound's biological actions. While it is known to be toxic to a range of insects and plant cells, the molecular basis for this selectivity is not fully understood. researchgate.netresearchgate.net For instance, in plants, this compound is considered a host-selective toxin by some, while other studies suggest a non-host-specific nature. researchgate.net The sensitivity of different plant species to this compound varies significantly, which may be due to factors like the efficiency of detoxification mechanisms in the host plant. researchgate.net

In the context of its potential therapeutic applications, understanding the selectivity of this compound for cancer cells over normal cells is paramount. apexbt.com Studies have shown that it can exhibit selective inhibitory effects on cancer cells. apexbt.com Elucidating the molecular determinants of this selectivity, whether it be differences in cell membrane composition, receptor expression, or intracellular signaling pathways, will be crucial for its development as a drug. univie.ac.atoncotarget.com Further research using advanced techniques could help map the interactions of this compound with its molecular targets and explain the observed differences in its effects across various cell types and organisms.

Deeper Understanding of Intracellular Signaling Networks and Downstream Effects

The biological effects of this compound are mediated through its interaction with various intracellular signaling networks, but a comprehensive picture of these interactions is still lacking. It is known to affect calcium balance and protein phosphorylation, and it has been shown to inhibit vacuolar-type H+-ATPase (V-ATPase). ncats.iouni-goettingen.de The inhibition of V-ATPase can disrupt cellular processes that rely on proton gradients. univie.ac.at Furthermore, its anticancer activity involves the activation of the intrinsic mitochondrial apoptotic pathway and can also involve the death receptor pathway. univie.ac.atoncotarget.com

Future research should aim to unravel the complete signaling cascade initiated by this compound. This includes identifying the upstream sensors or receptors that initially interact with the compound and mapping the downstream effector proteins and pathways. For example, in cancer cells, this compound treatment leads to the activation of caspase-3 and regulation of proteins like PUMA and Mcl-1. medchemexpress.com However, the links between the initial interaction with a target like V-ATPase or calcium channels and these downstream apoptotic events need to be more clearly defined. ahajournals.org A systems-level understanding of the signaling networks affected by this compound will be essential for predicting its full range of biological effects and for the rational design of new therapeutic strategies. uni-goettingen.de

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.